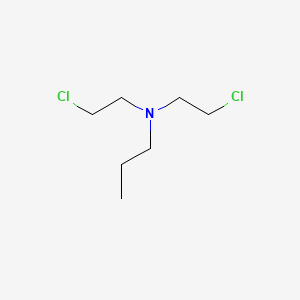

n,n-bis(2-chloroethyl)propan-1-amine

CAS No.: 621-68-1

Cat. No.: VC7987019

Molecular Formula: C7H15Cl2N

Molecular Weight: 184.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 621-68-1 |

|---|---|

| Molecular Formula | C7H15Cl2N |

| Molecular Weight | 184.1 g/mol |

| IUPAC Name | N,N-bis(2-chloroethyl)propan-1-amine |

| Standard InChI | InChI=1S/C7H15Cl2N/c1-2-5-10(6-3-8)7-4-9/h2-7H2,1H3 |

| Standard InChI Key | XPOTXXGDCPYFGR-UHFFFAOYSA-N |

| SMILES | CCCN(CCCl)CCCl |

| Canonical SMILES | CCCN(CCCl)CCCl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central propan-1-amine group () substituted with two 2-chloroethyl groups () at the nitrogen atom. In its hydrochloride form, the amine group is protonated, forming , with a chloride counterion . Key structural identifiers include:

Physicochemical Data

The hydrochloride form exhibits higher solubility in aqueous media due to ionic interactions, facilitating its use in synthetic reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Amination: Propan-1-amine reacts with 2-chloroethanol in the presence of hydrochloric acid, forming an intermediate secondary amine.

-

Chlorination: The intermediate undergoes chlorination using thionyl chloride () or phosphorus oxychloride () to introduce the second chloroethyl group .

Reaction Scheme:

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to optimize yield (>90%) and purity (>97%) . Key parameters include:

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloroethyl groups are highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols):

Such reactions yield bis-amine derivatives, which are precursors to polyurethane catalysts .

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide () forms N-oxides, which exhibit enhanced water solubility and reduced toxicity .

-

Reduction: Catalytic hydrogenation removes chloroethyl groups, generating propan-1-amine derivatives.

Cyclization Reactions

In the presence of phosphorus oxychloride, the compound cyclizes to form oxazaphosphorine derivatives, key intermediates in cyclophosphamide synthesis :

Biological Activity and Mechanistic Insights

DNA Alkylation

The compound’s chloroethyl groups undergo intramolecular cyclization to form aziridinium ions, which alkylate DNA at the N7 position of guanine . This cross-linking disrupts DNA replication, inducing apoptosis in rapidly dividing cells.

Cytotoxic Effects

-

Acute Toxicity: Oral LD₅₀ in rodents is 50–100 mg/kg, causing gastrointestinal necrosis and bone marrow suppression .

-

Mutagenicity: Alkylation of DNA bases leads to point mutations and chromosomal aberrations (Ames test positive) .

Industrial and Pharmaceutical Applications

Pharmaceutical Synthesis

| Application | Derivative | Use Case |

|---|---|---|

| Antineoplastic Agents | Cyclophosphamide | Lymphoma, leukemia |

| Immunosuppressants | Ifosfamide | Organ transplantation |

| Targeted Therapies | Functionalized mustards | Antibody-drug conjugates |

Chemical Intermediates

-

Surfactants: Quaternary ammonium derivatives act as cationic surfactants .

-

Polymer Chemistry: Bis-chloroethyl groups initiate polymerization in epoxy resins.

| Hazard | NFPA Rating | OSHA Classification |

|---|---|---|

| Health | 3 | Acute toxicity (Category 2) |

| Flammability | 1 | Non-flammable |

| Reactivity | 1 | Stable under normal conditions |

Exposure Mitigation

Disposal

Incinerate at >1,000°C with scrubbers to neutralize HCl emissions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume